

# In-Depth Technical Guide: Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-Boc-2-(4-aminophenyl)ethanol

Cat. No.: B180218

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, a valuable intermediate in organic synthesis and drug discovery.

## Chemical Structure and Identification

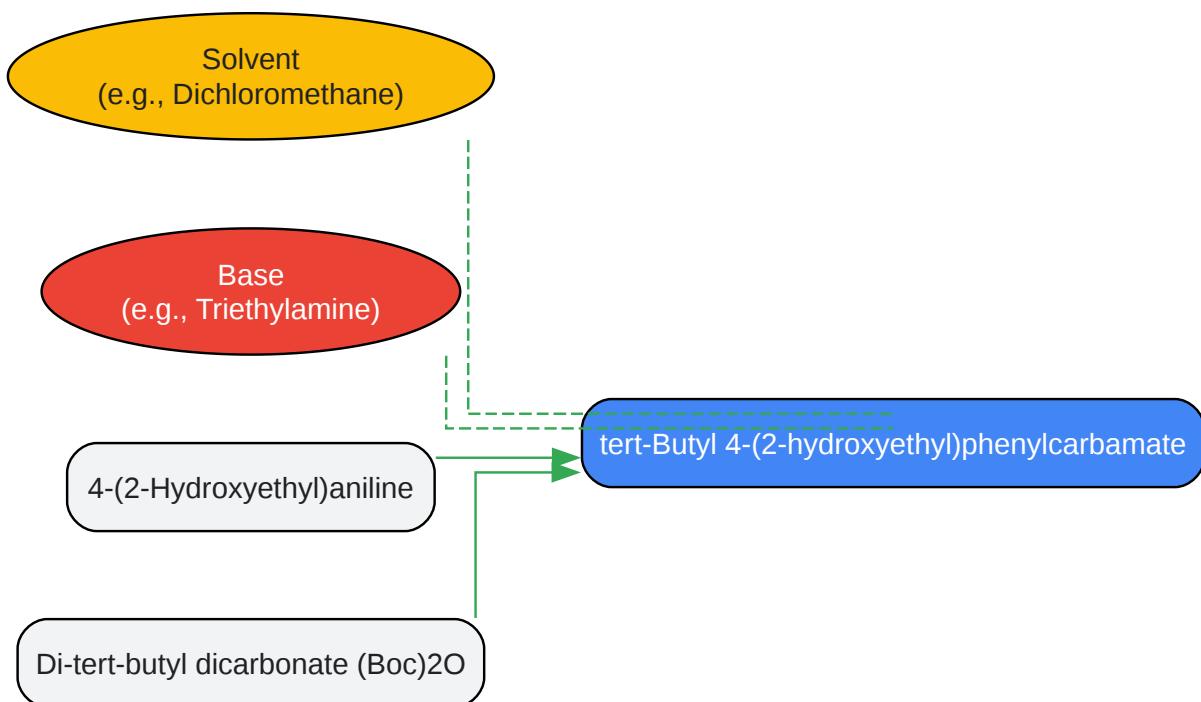
Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is itself bonded to a phenyl ring substituted with a 2-hydroxyethyl group at the para position.

Chemical Structure:

Key Identifiers:

| Identifier        | Value                                            |
|-------------------|--------------------------------------------------|
| CAS Number        | 104060-23-3 <a href="#">[1]</a>                  |
| Molecular Formula | C <sub>13</sub> H <sub>19</sub> NO <sub>3</sub>  |
| Molecular Weight  | 237.29 g/mol <a href="#">[2]</a>                 |
| IUPAC Name        | tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate |

## Physicochemical Properties


Detailed experimental data on the physical properties of tert-butyl 4-(2-hydroxyethyl)phenylcarbamate are not widely available in public literature. The following table summarizes computed and available data. Researchers should verify these properties experimentally.

| Property                     | Value                                                                                      | Source                        |
|------------------------------|--------------------------------------------------------------------------------------------|-------------------------------|
| Appearance                   | White to off-white solid                                                                   | Typical for similar compounds |
| Melting Point                | Not available                                                                              | -                             |
| Boiling Point                | Not available                                                                              | -                             |
| Solubility                   | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | Inferred from structure       |
| XLogP3-AA                    | 2.1                                                                                        | Computed                      |
| Hydrogen Bond Donor Count    | 2                                                                                          | Computed                      |
| Hydrogen Bond Acceptor Count | 4                                                                                          | Computed                      |

## Synthesis

A plausible synthetic route to tert-butyl 4-(2-hydroxyethyl)phenylcarbamate involves the protection of the amino group of 4-(2-hydroxyethyl)aniline with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ).

Reaction Scheme:

[Click to download full resolution via product page](#)

A plausible synthetic pathway for the target compound.

## Experimental Protocol (General Procedure)

This protocol is a general representation and may require optimization.

Materials:

- 4-(2-Hydroxyethyl)aniline
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et<sub>3</sub>N) or another suitable base
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(2-hydroxyethyl)aniline (1.0 eq) in anhydrous DCM.
- Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the solution.
- Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
  - Quench the reaction by adding water or saturated aqueous  $NaHCO_3$  solution.
  - Separate the organic layer.
  - Extract the aqueous layer with DCM (2-3 times).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous  $MgSO_4$  or  $Na_2SO_4$ .
  - Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Characterization: Characterize the purified product by  $^1H$  NMR,  $^{13}C$  NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

## Spectroscopic Data (Predicted and Representative)

While specific, experimentally validated spectra for tert-butyl 4-(2-hydroxyethyl)phenylcarbamate are not readily available in public databases, the following data are predicted based on its structure and data from analogous compounds.

### **<sup>1</sup>H NMR Spectroscopy (Predicted)**

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                                         |
|----------------------------------|--------------|-------------|----------------------------------------------------|
| ~7.3                             | d            | 2H          | Ar-H (ortho to NHBoc)                              |
| ~7.1                             | d            | 2H          | Ar-H (ortho to CH <sub>2</sub> CH <sub>2</sub> OH) |
| ~6.5                             | br s         | 1H          | NH                                                 |
| ~3.8                             | t            | 2H          | -CH <sub>2</sub> OH                                |
| ~2.8                             | t            | 2H          | Ar-CH <sub>2</sub> -                               |
| ~1.7                             | t (br)       | 1H          | OH                                                 |
| 1.5                              | s            | 9H          | -C(CH <sub>3</sub> ) <sub>3</sub>                  |

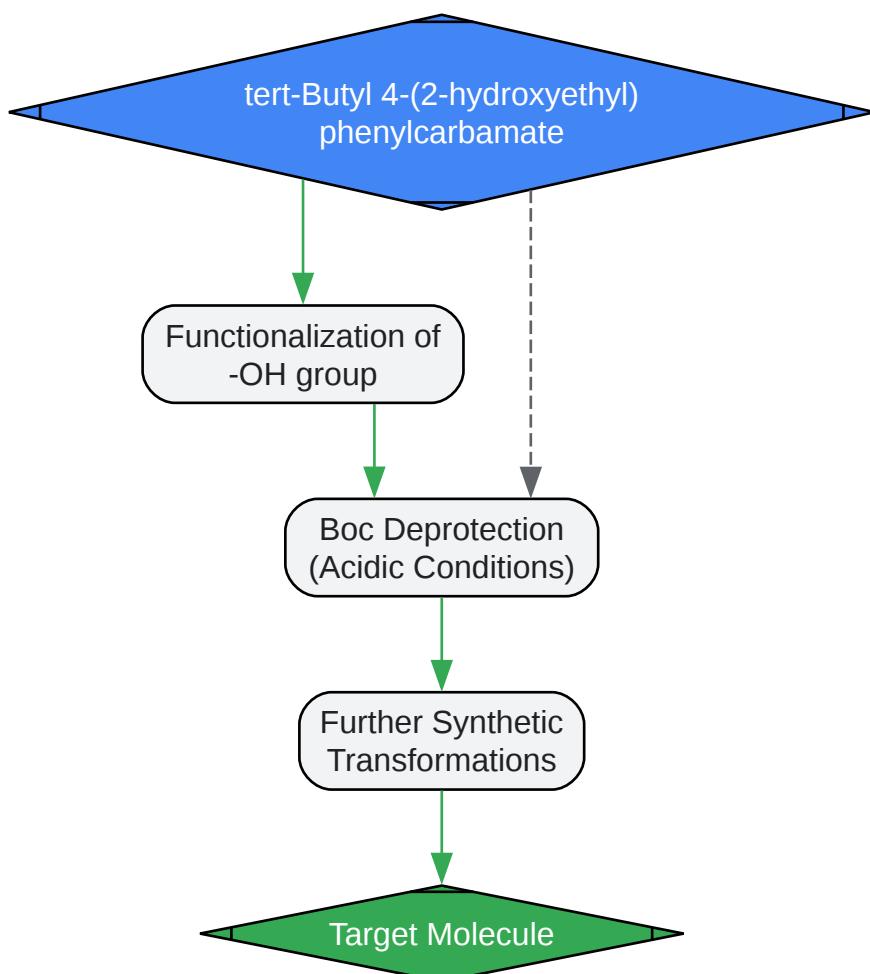
### **<sup>13</sup>C NMR Spectroscopy (Predicted)**

| Chemical Shift ( $\delta$ , ppm) | Assignment                                        |
|----------------------------------|---------------------------------------------------|
| ~153                             | C=O (carbamate)                                   |
| ~137                             | Ar-C (ipso to NHBoc)                              |
| ~135                             | Ar-C (ipso to $\text{CH}_2\text{CH}_2\text{OH}$ ) |
| ~129                             | Ar-CH                                             |
| ~119                             | Ar-CH                                             |
| ~80                              | $-\text{C}(\text{CH}_3)_3$                        |
| ~63                              | $-\text{CH}_2\text{OH}$                           |
| ~39                              | Ar- $\text{CH}_2$ -                               |
| ~28                              | $-\text{C}(\text{CH}_3)_3$                        |

## Infrared (IR) Spectroscopy (Predicted)

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity     | Assignment              |
|---------------------------------|---------------|-------------------------|
| 3400-3200                       | Strong, Broad | O-H stretch             |
| ~3300                           | Medium        | N-H stretch             |
| 3000-2850                       | Medium        | C-H stretch (aliphatic) |
| ~1690                           | Strong        | C=O stretch (carbamate) |
| 1600-1450                       | Medium        | C=C stretch (aromatic)  |
| ~1530                           | Medium        | N-H bend                |
| ~1240, ~1160                    | Strong        | C-O stretch (carbamate) |
| ~1050                           | Medium        | C-O stretch (alcohol)   |

## **Mass Spectrometry (Predicted)**


- Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  238.14. Also, adducts with sodium  $[\text{M}+\text{Na}]^+$  at  $\text{m/z}$  260.12 and potassium  $[\text{M}+\text{K}]^+$  at  $\text{m/z}$  276.10 may be observed.

- Electron Ionization (EI-MS): The molecular ion peak  $[M]^+$  at m/z 237 may be weak or absent. Common fragmentation patterns would include the loss of the tert-butyl group (-57) to give a fragment at m/z 180, and loss of isobutylene (-56) followed by loss of  $CO_2$  (-44).

## Applications in Research and Development

Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protected amine allows for selective reactions at other positions of the molecule. The hydroxyl group can be further functionalized, for example, by conversion to an ether, ester, or halide, or used in coupling reactions. The Boc group can be readily removed under acidic conditions to liberate the free amine for subsequent transformations.

Workflow for Utilization in Synthesis:



[Click to download full resolution via product page](#)

General synthetic utility workflow.

## Safety and Handling

- Hazard Identification: While specific toxicity data is limited, compounds of this class should be handled with care. Assume it may be harmful if swallowed, inhaled, or in contact with skin. May cause eye and skin irritation.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a summary of the available information on tert-butyl 4-(2-hydroxyethyl)phenylcarbamate. Researchers are advised to consult original research articles and safety data sheets for the most detailed and up-to-date information.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. manchesterorganics.com [manchesterorganics.com]
- 2. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180218#tert-butyl-4-2-hydroxyethyl-phenylcarbamate-structure>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)